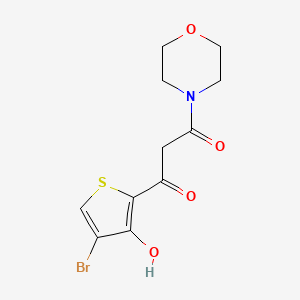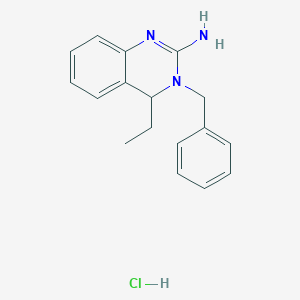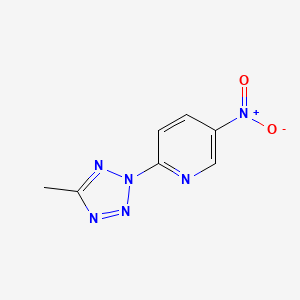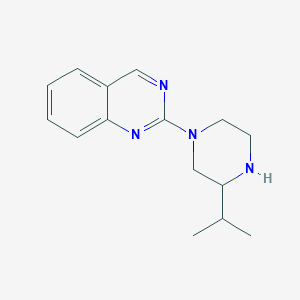
2-(3-Isopropylpiperazin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Isopropylpiperazin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline class of heterocyclic aromatic organic compounds Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropylpiperazin-1-yl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Piperazine: The piperazine ring is introduced by reacting the quinazoline core with 1-isopropylpiperazine in the presence of a suitable catalyst, such as triethylamine, under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also encouraged to minimize environmental impact.
化学反应分析
Types of Reactions: 2-(3-Isopropylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide), amines, and polar aprotic solvents (e.g., dimethylformamide).
Major Products Formed:
Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinazoline derivatives with additional hydrogen atoms.
Substitution: Quinazoline derivatives with substituted alkyl or amino groups.
科学研究应用
2-(3-Isopropylpiperazin-1-yl)quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in biological studies to investigate its potential as an antimicrobial or antitumor agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 2-(3-Isopropylpiperazin-1-yl)quinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or methyltransferases, which play crucial roles in cell signaling and gene expression.
相似化合物的比较
2-(3-Isopropylpiperazin-1-yl)quinazoline is compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.
Piperazine derivatives: These compounds contain the piperazine ring but may have different substituents on the ring.
Isopropyl derivatives: These compounds have isopropyl groups but may differ in their core structures.
属性
分子式 |
C15H20N4 |
|---|---|
分子量 |
256.35 g/mol |
IUPAC 名称 |
2-(3-propan-2-ylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C15H20N4/c1-11(2)14-10-19(8-7-16-14)15-17-9-12-5-3-4-6-13(12)18-15/h3-6,9,11,14,16H,7-8,10H2,1-2H3 |
InChI 键 |
BBDWFBPXVYICMX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CN(CCN1)C2=NC3=CC=CC=C3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
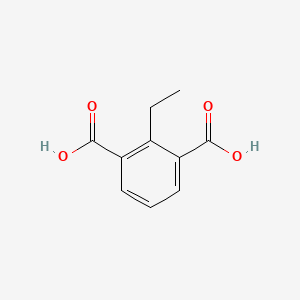
![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)

![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)

